molecular formula C13H18N2S B5764416 1-Cyclopentyl-3-(3-methylphenyl)thiourea

1-Cyclopentyl-3-(3-methylphenyl)thiourea

Cat. No.: B5764416
M. Wt: 234.36 g/mol
InChI Key: OHXAVSRVSPGJAO-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3-methylphenyl)thiourea is a substituted thiourea derivative characterized by a cyclopentyl group attached to the N1 position and a 3-methylphenyl group at the N3 position. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The cyclopentyl substituent introduces steric bulk and lipophilicity, while the 3-methylphenyl group provides a planar aromatic system with an electron-donating methyl substituent.

Properties

IUPAC Name

1-cyclopentyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10-5-4-8-12(9-10)15-13(16)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAVSRVSPGJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclopentylamine with 3-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative .

Industrial production methods for thioureas generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can yield corresponding

Comparison with Similar Compounds

Substituent Comparison

Compound Name N1 Substituent N3 Substituent Key Structural Features
1-Cyclopentyl-3-(3-methylphenyl)thiourea Cyclopentyl 3-methylphenyl Lipophilic cyclopentyl; electron-donating methyl
1-Cyclopentyl-3-(3-iodophenyl)thiourea Cyclopentyl 3-iodophenyl Bulky iodine (electron-withdrawing)
1-Cyclopentyl-3-(4-iodophenyl)thiourea Cyclopentyl 4-iodophenyl Para-substituted iodine; steric hindrance
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl 3-methoxyphenyl Electron-withdrawing Cl; H-bonding methoxy
1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea Cyclopropyl 3-Cl-2-F-phenyl Smaller cyclopropyl; dual halogen effects
  • Steric Effects : The cyclopentyl group in the target compound introduces moderate steric hindrance compared to smaller substituents (e.g., cyclopropyl ) or larger adamantane derivatives .
  • Electronic Effects : The 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups like iodine or nitro groups in adamantane-based thioureas .

Hydrogen Bonding and Crystal Packing

  • The target compound’s methyl group may limit hydrogen bonding compared to methoxy- or halogen-substituted analogs. For example, 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms intramolecular N–H···O and intermolecular N–H···S bonds, leading to centrosymmetric dimers . In contrast, the cyclopentyl group may promote van der Waals interactions, influencing solubility and melting points .

Physical and Spectral Properties

Property This compound 1-Cyclopentyl-3-(3-iodophenyl)thiourea 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea
Melting Point (°C) Not reported 136–147 Not reported
Yield (%) Not reported 21 Not reported
NMR Shifts (¹H, δ ppm) N/A 7.78 (NH), 1.40–2.13 (cyclopentyl CH₂) 7.57–7.62 (Ar), 4.62 (CH)
  • Melting Points : Iodo-substituted analogs exhibit higher melting points (136–162°C ) due to stronger halogen-related intermolecular forces.
  • Spectral Data : Thiourea derivatives typically show NH proton resonances near δ 7–8 ppm . Cyclopentyl protons appear as multiplet signals between δ 1.4–2.1 ppm .

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